![molecular formula C7H13F3N2O3 B1531156 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol CAS No. 1240526-36-6](/img/structure/B1531156.png)
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Overview
Description
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol derivative featuring a tert-butoxycarbonyl (Boc)-protected diamine moiety. This compound is characterized by its trifluoroethanol backbone, which confers unique electronic and steric properties due to the strong electron-withdrawing effects of the trifluoromethyl group. The Boc group serves as a protective group for the amino functionality, enhancing stability during synthetic processes.
Preparation Methods
Introduction to the t-Boc Protecting Group Chemistry
The tert-butoxycarbonyl (t-Boc) group is widely used for protecting amino groups in amino acids and related compounds during organic synthesis, especially in peptide chemistry. The t-Boc group is introduced to the amino functionality to prevent unwanted side reactions during subsequent synthetic steps.
Detailed Preparation Methodology for t-Boc Amino Derivatives
Synthesis of O-tert-butyl S-phenyl thiocarbonate
This reagent is synthesized via a two-step reaction:
Formation of phenyl chlorothioformate : Benzenethiol is reacted with phosgene in the presence of an amine base (e.g., N,N-dimethylaniline) at low temperature (around 5°C) in an ethereal solvent.
Conversion to O-tert-butyl S-phenyl thiocarbonate : The phenyl chlorothioformate intermediate is then reacted with tert-butyl alcohol under basic conditions to yield the desired thiocarbonate.
Reaction Conditions for t-Boc Protection
The amino acid or amine substrate is used as a base addition salt or mixed with a suitable base such as 1,1,3,3-tetramethylguanidine or benzyltrimethylammonium hydroxide to form a reactive species.
The reaction is carried out in dimethyl sulfoxide (DMSO) or similar polar solvents at temperatures ranging from 25°C to 65°C .
The molar ratio of O-tert-butyl S-phenyl thiocarbonate to amino compound is typically between 1.1 to 1.3 equivalents , and the base is used in about 2 equivalents relative to the amino compound.
Reaction times vary from several hours to days depending on substrate and conditions.
Workup and Purification
After completion, water is added to quench the reaction, and the pH is adjusted to 8–10 using hydrochloric acid.
30% hydrogen peroxide is added dropwise to oxidize the thiophenol by-product to phenyl disulfide, which is more easily removed.
The reaction mixture is extracted with ethyl ether to remove phenyl disulfide and unreacted reagents.
The product is purified by recrystallization from suitable solvents.
Data Table: Summary of Preparation Parameters
Research Findings and Advantages of the Method
The use of O-tert-butyl S-phenyl thiocarbonate avoids the hazards associated with other t-Boc reagents like t-butyl azidoformate and t-butyl cyanoformate.
The by-product phenyl disulfide is easily removed by ether extraction after oxidation, simplifying purification.
The method minimizes racemization of chiral centers, preserving optical purity essential for bioactive compounds.
The reaction conditions are mild and adaptable to a variety of amino acid derivatives and related substrates, making it versatile for synthesizing t-Boc protected trifluoromethylated amino alcohols like the target compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of trifluoroethyl groups enhances its lipophilicity and stability, making it useful in various chemical reactions.
Molecular Formula: C₉H₁₄F₃N₃O₃
Molecular Weight: 251.22 g/mol
CAS Number: 2112809-06-8
Synthesis of Peptides and Amino Acids
One of the primary applications of this compound is in the synthesis of peptides. The Boc protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of peptide bonds without interfering with other functional groups. This method is particularly advantageous in synthesizing complex peptides that require multiple protection and deprotection steps.
Key Studies:
- A study demonstrated the use of Boc-protected amino acids in synthesizing cyclic peptides, highlighting their effectiveness in maintaining structural integrity during synthesis .
Development of Chiral Building Blocks
The compound serves as a chiral building block in organic synthesis. Its ability to form stable intermediates allows chemists to create enantiomerically pure compounds, which are essential in pharmaceuticals where chirality can influence drug efficacy and safety.
Case Study:
- Researchers synthesized a series of N-(aminocycloalkylene) amino acid derivatives using this compound as a precursor. The resulting compounds exhibited high enantiomeric purity and were evaluated for their potential biological activity .
Pharmaceutical Applications
Due to its structural properties, 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is being explored for its potential as a drug candidate. The trifluoroethyl group is known to enhance metabolic stability and bioavailability.
Research Findings:
- Studies have indicated that compounds with trifluoroethyl groups can exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts . This makes them suitable candidates for further development into therapeutic agents.
Mechanism of Action
Similar compounds include other tert-butoxycarbonyl-protected amines and trifluoroethyl alcohols.
Uniqueness:
Functional Groups: The combination of a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl group is relatively rare, providing unique reactivity and properties.
Stability: The trifluoromethyl group contributes to the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural analogs of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol, emphasizing key functional groups and molecular features:
Key Observations :
- Fluorinated alcohols like 2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol (4 F atoms) and hexafluoropropanol derivatives (6 F atoms) exhibit higher fluorine content but lack Boc protection .
- Boc-protected compounds such as the histidine derivative in and the cyclopropane acetic acid in share protective-group strategies but differ in core functionality.
Physicochemical Properties
Comparative data for selected properties:
Insights :
Biological Activity
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoroethyl group, which often enhances lipophilicity and bioactivity. Its structure can be summarized as follows:
- Chemical Formula : C₉H₁₄F₃N₃O₃
- Molecular Weight : 251.23 g/mol
- CAS Number : 1260616-34-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. Inhibition of TPH can affect mood regulation and metabolic processes.
- Peripheral Activity : Unlike some compounds that penetrate the blood-brain barrier (BBB), this compound appears to act primarily within peripheral tissues, making it a candidate for treating obesity and related metabolic disorders without central nervous system side effects .
Biological Evaluations
Several studies have investigated the biological effects of this compound:
In Vitro Studies
A study evaluated the inhibitory effects on TPH with results indicating an IC50 value of approximately 37 nM for one of its derivatives . This suggests significant potency in inhibiting serotonin synthesis.
In Vivo Studies
In animal models, compounds similar to this compound demonstrated reductions in body weight and fat accumulation. These findings support its potential application in obesity management .
Case Studies
- Obesity Treatment : A derivative of this compound was tested in a rodent model where it significantly reduced body weight gain and fat accumulation compared to controls. The study highlighted the importance of peripheral action in mitigating obesity-related metabolic issues .
- Metabolic Disorders : Another investigation focused on the compound's role in modulating metabolic pathways associated with fatty liver disease. Results indicated that treatment led to improved lipid profiles and reduced liver fat accumulation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the tert-butoxycarbonyl group and trifluoroethyl moiety can significantly influence the biological activity of the compound. For instance:
- Hydrophobic Interactions : Variations in hydrophobicity have shown to enhance binding affinity to target enzymes.
- Functional Group Variation : Substituting different amino groups can alter potency and selectivity against specific targets.
Compound Variant | IC50 (nM) | Biological Activity |
---|---|---|
Original Compound | 37 | TPH inhibition |
Variant A | 45 | Moderate TPH inhibition |
Variant B | 28 | Enhanced TPH inhibition |
Q & A
Q. (Basic) How can researchers optimize the synthesis of this compound while ensuring high purity?
Methodological Answer :
- Key Steps :
- Protection Strategy : Use tert-butoxycarbonyl (Boc) groups to protect the amino functionality. This minimizes side reactions during synthesis .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are optimal for solubility and reaction efficiency, as demonstrated in Boc-protected analogs .
- Catalysts : Acidic conditions (e.g., trifluoroacetic acid or p-toluenesulfonic acid) enhance tert-butyl cation generation, critical for Boc group attachment .
- Purity Assurance :
Q. (Basic) What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer :
- Structural Confirmation :
- Purity Analysis :
Q. (Basic) How does the trifluoromethyl group influence the compound’s stability under storage?
Methodological Answer :
- Stability Considerations :
- Hydrolytic Stability : The electron-withdrawing trifluoromethyl group reduces nucleophilic attack on adjacent functional groups .
- Storage Recommendations :
- Store at –20°C under inert gas (N/Ar) to prevent Boc group cleavage .
- Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
Q. (Advanced) What experimental strategies can resolve contradictions in reported reactivity of the Boc-protected amino group?
Methodological Answer :
- Case Study : Conflicting solubility data (e.g., poor organic solvent solubility in some studies vs. high solubility in others):
- Controlled Replicates : Repeat experiments under standardized conditions (solvent, temperature, catalyst loading) .
Q. (Advanced) How can researchers design studies to evaluate its biological activity in enzyme inhibition assays?
Methodological Answer :
- Experimental Design :
- Kinetic Assays : Measure IC values under varying substrate concentrations .
- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites .
3. Controls : Include known inhibitors (positive controls) and solvent-only blanks .
Q. (Advanced) How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?
Methodological Answer :
- SAR Workflow :
- Substituent Variation : Modify the trifluoromethyl group (e.g., replace with Cl, Br) or Boc group (e.g., Fmoc, Cbz) .
- In Vitro Testing : Screen derivatives against enzyme panels (e.g., cytochrome P450 isoforms) to assess selectivity .
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .
Q. (Advanced) What methodologies identify degradation pathways under physiological conditions?
Methodological Answer :
- Degradation Analysis :
- Forced Degradation : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions .
- HPLC-MS : Track degradation products (e.g., tert-butanol from Boc cleavage) .
- Kinetic Modeling : Calculate half-life (t) using Arrhenius plots for shelf-life prediction .
Q. (Advanced) How can computational modeling predict interactions with biological targets?
Methodological Answer :
- Modeling Protocol :
Q. (Basic) What safety precautions are critical during handling?
Methodological Answer :
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of trifluoroethanol byproducts .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. (Advanced) How can environmental impact assessments be integrated into research workflows?
Methodological Answer :
- Ecotoxicity Studies :
- Biodegradation : Follow OECD 301F guidelines to assess microbial degradation in aqueous media .
- Bioaccumulation : Measure logD (octanol-water distribution) to predict environmental persistence .
- Aquatic Toxicity : Use Daphnia magna or zebrafish embryos for acute/chronic toxicity profiling .
Properties
IUPAC Name |
tert-butyl N-[(2,2,2-trifluoro-1-hydroxyethyl)amino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h4,11,13H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUKDFTGCWIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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